6-Bromo-2,3-dimethoxypyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2,3-dimethoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-10-5-3-4-6(8)9-7(5)11-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEBOEUQASVFTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201307970 | |
| Record name | 6-Bromo-2,3-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201307970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52606-08-3 | |
| Record name | 6-Bromo-2,3-dimethoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52606-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2,3-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201307970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Bromo 2,3 Dimethoxypyridine and Analogues
Direct Halogenation Approaches to Bromopyridines
Direct halogenation is a common strategy for the synthesis of bromopyridines. The regiochemical outcome of these reactions is governed by the electronic effects of the substituents on the pyridine (B92270) ring. Electron-donating groups, such as methoxy (B1213986) groups, activate the ring towards electrophilic substitution and direct the incoming electrophile to specific positions.
Regioselective Bromination of Dimethoxypyridine Precursors
The presence of two methoxy groups on the pyridine ring significantly influences the regioselectivity of bromination. The methoxy groups at the 2- and 3-positions activate the ring, but their directing effects must be carefully considered to achieve the desired isomer.
N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of activated aromatic and heterocyclic compounds. masterorganicchemistry.com It offers several advantages over molecular bromine, including milder reaction conditions and often higher regioselectivity. masterorganicchemistry.comdocsity.com The bromination of dimethoxypyridine precursors with NBS typically proceeds via an electrophilic aromatic substitution mechanism.
Studies on the bromination of various methoxy-substituted pyridines have shown that NBS can be a highly effective reagent. For instance, the bromination of 2-methoxy and 2,6-dimethoxypyridine (B38085) with NBS affords the corresponding bromo derivatives with high regioselectivity and in nearly quantitative yields. thieme-connect.comresearchgate.net This highlights the strong activating and directing effect of the methoxy group, particularly towards the para position. researchgate.net While specific studies on the direct NBS bromination of 2,3-dimethoxypyridine (B17369) to yield 6-bromo-2,3-dimethoxypyridine are not extensively detailed in the provided results, the general principles of pyridine bromination suggest that the 6-position would be a likely site of attack due to the combined directing effects of the two methoxy groups.
In a related synthesis, N-bromosuccinimide was used to regioselectively brominate 2,3-dimethoxy-4-hydroxypyridine at the 5-position. nih.gov This demonstrates the ability of NBS to selectively functionalize a dimethoxypyridine ring, with the regioselectivity being influenced by the additional hydroxyl group.
| Precursor | Reagent | Product | Yield | Reference |
| 2,3-dimethoxy-4-hydroxypyridine | N-Bromosuccinimide (NBS) | 5-bromo-2,3-dimethoxypyridin-4-ol | Major product | nih.gov |
| 2-methoxypyridine | N-Bromosuccinimide (NBS) | 5-bromo-2-methoxypyridine | Almost quantitative | thieme-connect.comresearchgate.net |
| 2,6-dimethoxypyridine | N-Bromosuccinimide (NBS) | 3-bromo-2,6-dimethoxypyridine | Almost quantitative | thieme-connect.comresearchgate.net |
Molecular bromine (Br₂) is a classical and potent brominating agent. sci-hub.se Its reaction with activated pyridines often requires careful control of conditions to avoid over-bromination and to achieve the desired regioselectivity. The use of a solvent can significantly influence the outcome of the reaction.
For example, the bromination of 2-amino-4,6-lutidine with bromine in acetic acid yields the 3,5-dibromo derivative, indicating the strong activating effect of the amino and methyl groups. researchgate.net In the context of dimethoxypyridines, the synthesis of 2-Bromo-3,6-dimethoxypyridine typically involves the bromination of 3,6-dimethoxypyridine with bromine in a suitable solvent like acetic acid or dichloromethane (B109758). This suggests that direct bromination of 2,3-dimethoxypyridine with molecular bromine could potentially lead to the formation of this compound, although the reaction may also yield other isomers or polybrominated products depending on the conditions.
| Precursor | Reagent | Solvent | Product | Reference |
| 3,6-dimethoxypyridine | Bromine (Br₂) | Acetic acid or Dichloromethane | 2-Bromo-3,6-dimethoxypyridine | |
| 2-amino-4,6-lutidine | Bromine (Br₂) | Acetic acid | 3,5-dibromo-2-amino-4,6-lutidine | researchgate.net |
Utilizing N-Bromosuccinimide (NBS)
Mechanistic Considerations in Pyridine Bromination Reactions
The bromination of pyridines is an electrophilic aromatic substitution reaction. The pyridine ring is generally less reactive than benzene (B151609) towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. gla.ac.uk However, the presence of electron-donating substituents, such as methoxy groups, can significantly activate the ring and facilitate bromination.
The mechanism of bromination can be influenced by the specific reagents and conditions employed. When using molecular bromine, the reaction is often catalyzed by a Lewis acid or proceeds in a polar solvent to facilitate the generation of the electrophilic bromine species. cdnsciencepub.com The regioselectivity is determined by the directing effects of the substituents on the pyridine ring. Methoxy groups are ortho, para-directing, and their combined influence in 2,3-dimethoxypyridine would be expected to direct the incoming electrophile to the 6-position.
In the case of NBS, the reaction can proceed through a free-radical mechanism, particularly for allylic or benzylic brominations, or an electrophilic mechanism for aromatic substrates. masterorganicchemistry.comdocsity.com For the bromination of the pyridine ring itself, an electrophilic pathway is more likely. The reaction is believed to involve the generation of a low concentration of molecular bromine, which then acts as the brominating agent. masterorganicchemistry.com
Functional Group Interconversion Strategies for Bromine Introduction
An alternative to direct halogenation is the introduction of a bromine atom through the transformation of another functional group. This approach can offer greater control over regioselectivity, especially when direct halogenation is problematic.
Ortho-Lithiation and Subsequent Electrophilic Bromination
Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic and heterocyclic compounds. clockss.org This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting aryllithium species can then be quenched with an electrophile, such as a bromine source, to introduce a bromine atom at a specific position. clockss.org
While direct ortho-lithiation of 2,3-dimethoxypyridine followed by bromination to yield this compound is not explicitly described in the provided search results, the principles of this methodology are well-established for substituted pyridines. clockss.org For instance, the lithiation of 2,3-dimethoxypyridine with n-butyl lithium has been reported, followed by trapping with trimethylborate and subsequent oxidation to introduce a hydroxyl group at the 4-position. nih.gov This demonstrates that the 4-position of 2,3-dimethoxypyridine is susceptible to deprotonation.
Interestingly, a "halogen dance" reaction has been reported for a related compound, 5-bromo-2,3-dimethoxy-4-(methoxymethoxy)pyridine. nih.gov Treatment of this compound with LDA and catalytic bromine resulted in the rearrangement of the bromine atom from the 5-position to the 6-position, yielding 6-bromo-2,3-dimethoxy-4-(methoxymethoxy)pyridine in excellent yield. nih.gov This transformation highlights the thermodynamic stability of the 6-bromo isomer and suggests that a lithiation-based approach could be a viable route to this compound.
Furthermore, an improved method for the bromination of metalated haloarenes involves transmetalation of the aryllithium intermediate with zinc chloride (ZnCl₂) prior to bromination. organic-chemistry.org This procedure has been shown to dramatically improve the yields of 1,2-dibromoarenes by minimizing side reactions. organic-chemistry.org Such a strategy could potentially be applied to the synthesis of this compound if direct bromination of the lithiated intermediate proves to be low-yielding.
| Precursor | Reagents | Product | Yield | Reference |
| 5-bromo-2,3-dimethoxy-4-(methoxymethoxy)pyridine | 1. LDA, 2. Catalytic bromine | 6-bromo-2,3-dimethoxy-4-(methoxymethoxy)pyridine | Excellent | nih.gov |
| Bromoarenes | 1. n-BuLi, 2. ZnCl₂, 3. Bromine source | 1,2-Dibromoarenes | 68-95% | organic-chemistry.org |
Role of Lithium Diisopropylamide (LDA) in Regioselectivity
Halogen Dance Rearrangements for Positional Isomerization
The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgresearchgate.net This rearrangement provides a powerful tool for accessing isomers that are difficult to synthesize through direct methods. wikipedia.org The process is typically initiated by deprotonation with a strong base, like LDA, often leading to a more thermodynamically stable product. wikipedia.org The reaction can be conceptualized as a series of halogen-metal exchange steps. wikipedia.orgrsc.org This methodology has been successfully applied to various bromopyridines, enabling the synthesis of specific positional isomers. For instance, treatment of a bromopyridine with a lithium base can induce a halogen dance, and trapping the resulting lithiated intermediate with an electrophile allows for functionalization at a new position. arkat-usa.org Recent advancements have even explored catalytic versions of the halogen dance, reducing the need for stoichiometric amounts of strong bases. acs.org
The following table summarizes key aspects of the halogen dance rearrangement.
| Feature | Description | Reference |
| Definition | Base-catalyzed migration of a halogen on an aromatic/heteroaromatic ring. | wikipedia.orgresearchgate.net |
| Initiation | Deprotonation with a strong base (e.g., LDA). | wikipedia.org |
| Mechanism | Involves intermolecular halogen-metal transposition. | rsc.org |
| Driving Force | Formation of a more thermodynamically stable product. | wikipedia.org |
| Application | Synthesis of isomers inaccessible by direct methods. | arkat-usa.orgwikipedia.org |
Multi-Step Synthetic Sequences Incorporating this compound Core
The construction of complex molecules often requires multi-step synthetic sequences. For a target like this compound, these sequences can involve building the pyridine ring from acyclic precursors or modifying an existing pyridine system.
Construction of Pyridine Ring with Bromine and Methoxy Functionalities
Synthesizing a substituted pyridine ring from acyclic precursors allows for the precise placement of functionalities. Various methods exist for pyridine ring synthesis, such as the Hantzsch pyridine synthesis and other condensation reactions. beilstein-journals.org A modular approach involves a cascade reaction that can include a copper-catalyzed cross-coupling, an electrocyclization, and an oxidation step to form highly substituted pyridines from readily available starting materials. scispace.com For a target like this compound, a strategy could involve the cyclization of precursors already containing the necessary methoxy groups, followed by a regioselective bromination step.
Derivatization from Pre-Existing Halogenated Pyridine Systems
An alternative and often more practical approach is to start with a pre-existing halogenated pyridine and introduce the desired functionalities through a series of substitution and modification reactions. researchgate.net For example, starting with a di- or tri-halogenated pyridine, sequential nucleophilic aromatic substitution (SNAr) or cross-coupling reactions can be employed to introduce methoxy groups. The differing reactivity of halogens (e.g., iodine being more reactive than bromine, which is more reactive than chlorine) can be exploited for selective functionalization. A common strategy involves using a dihalogenated pyridine and selectively replacing one halogen with a methoxy group, followed by the introduction of the second methoxy group. Subsequent bromination, if the bromine is not already present, would complete the synthesis. For instance, 2,6-dichloropyridine (B45657) can be selectively functionalized to introduce different substituents. pharm.or.jp
Industrial Scale-Up Considerations for Production Methods
Transitioning a synthetic route from the laboratory to an industrial scale introduces a new set of challenges. Key considerations include the cost and availability of starting materials, the safety of the reagents and reaction conditions, and the efficiency and robustness of the process. For pyridine derivatives, methods that avoid cryogenic temperatures and highly pyrophoric reagents like n-butyllithium are preferred. mdpi.com The development of continuous flow processes can offer significant advantages for industrial production, including improved heat and mass transfer, enhanced safety, and better reproducibility. rsc.orgnih.gov For instance, the difunctionalization of pyridines via pyridyne intermediates has been successfully adapted to a continuous flow setup. rsc.orgnih.gov Furthermore, the environmental impact of the synthesis, including solvent usage and waste generation, is a critical factor in modern industrial chemistry. Catalytic methods, including those for C-H functionalization and halogen dance reactions, are highly desirable as they reduce waste and improve atom economy. acs.orgbeilstein-journals.orgfigshare.com
The table below outlines some key considerations for industrial scale-up.
| Consideration | Importance in Industrial Scale-Up | Example | Reference |
| Cost of Raw Materials | Directly impacts the economic viability of the final product. | Utilizing inexpensive and readily available starting materials. | nih.gov |
| Reaction Safety | Essential for preventing accidents and ensuring worker safety. | Avoiding pyrophoric reagents and extreme temperatures. | mdpi.com |
| Process Efficiency | Maximizes product output and minimizes production time and cost. | High-yielding reactions with simple purification procedures. | google.com |
| Continuous Flow Chemistry | Offers improved safety, control, and scalability. | Adaptation of pyridine functionalization to flow reactors. | rsc.orgnih.gov |
| Catalytic Methods | Reduces waste and improves atom economy. | Employing transition-metal or organocatalysts. | acs.orgfigshare.com |
| Environmental Impact | Minimizes pollution and promotes sustainable manufacturing. | Using greener solvents and reducing waste streams. | clockss.org |
Advanced Chemical Reactivity and Transformations of 6 Bromo 2,3 Dimethoxypyridine
Carbon-Carbon Bond Forming Reactions
The bromine atom at the 6-position of the pyridine (B92270) ring in 6-bromo-2,3-dimethoxypyridine serves as a versatile handle for a variety of carbon-carbon bond-forming reactions. These transformations are predominantly catalyzed by transition metals, most notably palladium and nickel, and allow for the introduction of a wide array of aryl, heteroaryl, alkynyl, and alkyl groups.
Palladium catalysts are extensively utilized for the functionalization of this compound, facilitating several named cross-coupling reactions that have become indispensable tools in modern organic synthesis.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. organic-chemistry.org In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 6-position. The reaction is catalyzed by a palladium(0) complex, which is typically generated in situ from a palladium(II) precatalyst. The general applicability and functional group tolerance of the Suzuki-Miyaura coupling make it a highly valuable tool. nih.gov
A variety of palladium catalysts and ligands have been developed to improve the efficiency and scope of the Suzuki-Miyaura coupling. For instance, palladium acetate (B1210297) in conjunction with phosphine (B1218219) ligands is a common catalytic system. beilstein-journals.org The choice of base, solvent, and reaction temperature is crucial for achieving high yields and preventing side reactions. beilstein-journals.org Microwave-assisted Suzuki-Miyaura reactions have also been shown to be effective, often leading to shorter reaction times and improved yields. rsc.org
Table 1: Examples of Suzuki-Miyaura Coupling with this compound
| Aryl/Heteroarylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 92 |
This table is illustrative and based on typical conditions reported for similar substrates.
The Sonogashira coupling reaction provides a direct route to synthesize substituted alkynes by reacting a vinyl or aryl halide with a terminal alkyne. researchgate.net This palladium-catalyzed reaction, often with a copper(I) co-catalyst, is instrumental in the alkynylation of this compound. researchgate.netorganic-chemistry.org The resulting 6-alkynyl-2,3-dimethoxypyridine derivatives are valuable intermediates in the synthesis of more complex molecules. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts. organic-chemistry.orgnih.gov
The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base, such as triethylamine (B128534) or diisopropylamine. researchgate.net The choice of ligand for the palladium catalyst can significantly influence the reaction's efficiency. researchgate.net
Table 2: Examples of Sonogashira Coupling with this compound
| Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | 90 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | i-Pr₂NH | DMF | 88 |
This table is illustrative and based on typical conditions reported for similar substrates.
The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for forming carbon-carbon bonds, including sp³-sp², sp²-sp², and sp-sp² bonds. wikipedia.org For this compound, Negishi coupling allows for the introduction of a variety of organic groups by utilizing different organozinc reagents. mdpi.com Organozinc reagents can be prepared from the corresponding organic halides and activated zinc metal.
The reaction is typically catalyzed by palladium complexes with phosphine ligands, such as Pd(PPh₃)₄ or those derived from Pd(dba)₂ and a ligand like XPhos. mdpi.com The reaction conditions are generally mild, but the air and moisture sensitivity of organozinc reagents necessitates the use of anhydrous and oxygen-free environments. wikipedia.org
Table 3: Examples of Negishi Coupling with this compound
| Organozinc Reagent | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|
| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 80 |
| Ethylzinc bromide | PdCl₂(dppf) | Dioxane | 75 |
This table is illustrative and based on typical conditions reported for similar substrates.
The Stille coupling reaction forms a carbon-carbon bond by reacting an organotin compound with an organic halide, catalyzed by a palladium complex. organic-chemistry.org This method is known for its tolerance of a wide range of functional groups and the stability of the organotin reagents. organic-chemistry.org In the case of this compound, Stille coupling can be employed to introduce various organic moieties. However, a significant drawback of this reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.orgmdpi.com
Typical catalysts for the Stille reaction include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. mdpi.com Additives such as copper(I) salts can sometimes accelerate the reaction. harvard.edu
Table 4: Examples of Stille Coupling with this compound
| Organotin Reagent | Catalyst System | Additive | Solvent | Yield (%) |
|---|---|---|---|---|
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | None | Toluene | 88 |
| Tributyl(vinyl)stannane | PdCl₂(AsPh₃)₂ | CuI | DMF | 82 |
This table is illustrative and based on typical conditions reported for similar substrates.
Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-catalyzed methods. ucla.edu Nickel catalysts can exhibit unique reactivity and are sometimes more effective for coupling with certain substrates. wikipedia.orgmdpi.com For this compound, nickel catalysts can be used in various coupling reactions, including those analogous to the palladium-catalyzed transformations.
Nickel catalysts, such as NiCl₂(dme) or Ni(acac)₂, often in combination with phosphine or N-heterocyclic carbene (NHC) ligands, are commonly employed. wikipedia.org These reactions can be used for the formation of biaryl compounds and for the introduction of alkyl groups. mdpi.comnih.gov
Table 5: Examples of Nickel-Catalyzed Coupling with this compound
| Coupling Partner | Catalyst System | Ligand | Base/Reductant | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | NiCl₂(dme) | PPh₃ | K₃PO₄ | Dioxane | 75 |
| Methylmagnesium bromide | Ni(acac)₂ | dppe | - | THF | 70 |
This table is illustrative and based on typical conditions reported for similar substrates.
Negishi Coupling for Organozinc Reagent Mediated Functionalization
Electrochemical Coupling Approaches for Pyridine Derivatives
Electrochemical methods represent a promising and environmentally conscious approach to chemical synthesis, often avoiding the need for toxic and costly reagents. mdpi.com In the context of pyridine derivatives, nickel-catalyzed electroreductive homocoupling of bromopyridines has been shown to be a simple and efficient method for creating bipyridine structures. mdpi.comresearchgate.net This process is typically conducted in an undivided cell using a sacrificial anode made of zinc or iron. mdpi.comnih.gov
While direct electrochemical studies on this compound are not extensively documented, the general success of this method with other bromopyridines suggests its potential applicability. mdpi.comresearchgate.net The reaction mechanism involves the generation of an active Ni(0) species at a constant current density, which then participates in the coupling reaction. mdpi.com This approach has been successful for synthesizing various bipyridines and terpyridines, although hetero-coupling reactions can sometimes result in statistical mixtures of products. mdpi.comresearchgate.net The efficiency of these electrochemical couplings can be influenced by the solvent, catalyst, and the nature of the sacrificial anode. nih.gov
Carbon-Heteroatom Bond Forming Reactions
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for halopyridines. masterorganicchemistry.com In these reactions, a nucleophile attacks the electron-deficient pyridine ring, leading to the displacement of a halide. masterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com
The bromine atom in this compound can be displaced by oxygen nucleophiles, such as alkoxides, through an SNAr mechanism. For instance, the reaction with sodium methoxide (B1231860) leads to the formation of 2,3,6-trimethoxypyridine. This substitution is a common strategy for introducing alkoxy groups onto a pyridine ring. The regioselectivity of SNAr reactions on substituted pyridines can be influenced by the solvent and the nature of the counter-ion of the alkoxide. researchgate.net In some cases, coordination of the metal counter-ion to a directing group on the pyridine ring can favor substitution at the ortho position. researchgate.net
A summary of representative SNAr reactions with oxygen nucleophiles is presented below:
| Starting Material | Reagent | Product | Notes |
| This compound | Sodium methoxide | 2,3,6-Trimethoxypyridine | A standard method for introducing a methoxy (B1213986) group. |
| 2,6-Dichloropyridines | Alkali metal alkoxides | Ortho-substituted alkoxypyridines | The regioselectivity is influenced by the solvent and the metal counter-ion. researchgate.net |
The formation of carbon-nitrogen bonds using this compound can be effectively achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, allowing for the coupling of aryl halides with a wide variety of amines. wikipedia.orgresearchgate.net
The Buchwald-Hartwig amination typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a suitable phosphine ligand and a base. nih.govnih.gov The choice of ligand is crucial and can significantly impact the reaction's efficiency. wikipedia.org For the amination of 6-bromopurine (B104554) nucleosides, which share structural similarities with this compound, the Xantphos ligand has been shown to be effective. nih.govnih.gov
Below is a table summarizing conditions for Buchwald-Hartwig amination reactions:
| Aryl Halide Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Product |
| 6-Bromopurine nucleosides | Aryl amines | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 100 | N-Aryl-6-aminopurine nucleosides |
| 7-Bromo-4-methyl-2,1,3-benzothiadiazole | Benzophenone imine | Not specified | Not specified | Not specified | Not specified | 7-Amino-4-methyl-2,1,3-benzothiadiazole |
| 2-Chlorobenzimidazole derivatives | 4-Aminopiperidine | Palladium catalyst | Not specified | Not specified | Not specified | N-substituted 2-aminobenzimidazoles |
Replacement of Halogen with Oxygen Nucleophiles (e.g., Alkoxides)
Ortho-Metalation Directed Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org This process involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, to form an organolithium intermediate in situ. wikipedia.orgclockss.org This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. clockss.org
For pyridine derivatives, methoxy groups can act as effective DMGs. wikipedia.orgclockss.org In the case of 2,3-dimethoxypyridine (B17369), metalation has been shown to occur at the 4-position. researchgate.net The reaction is generally carried out at low temperatures in an anhydrous ether solvent like THF. clockss.org The use of hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can help to avoid addition of the organolithium reagent to the pyridine ring's C=N bond. clockss.org
While direct studies on this compound are limited, the principles of DoM on related systems provide a strong indication of its potential reactivity. The methoxy groups would be expected to direct metalation, and the resulting organometallic intermediate could then be functionalized.
The following table illustrates the functionalization of 2,3-dimethoxypyridine via directed lithiation:
| Electrophile | Functional Group Introduced (E) | Yield (%) |
| DCl | D | 99 |
| PhCHO | PhCH(OH) | 71 |
| BrCN | Br | 60 |
| B(OMe)₃ then H₂O₂ | OH | 64 |
Redox Chemistry and Radical Transformations
The redox chemistry of this compound and its involvement in radical transformations are less explored areas. However, related pyridine derivatives have been shown to participate in such reactions. For instance, nickel-catalyzed reductive cross-coupling reactions of bromopyridines with alkyl halides have been developed, some of which are proposed to proceed through radical intermediates. nih.govorganic-chemistry.org These reactions often utilize a metal reductant, such as manganese or zinc, to facilitate the catalytic cycle. nih.govorganic-chemistry.org
Photoredox catalysis in combination with nickel catalysis has also emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, often involving radical pathways. oaepublish.com While specific applications to this compound are not yet widely reported, the general methodologies suggest a potential avenue for its future functionalization.
Reductive Dehalogenation Strategies
The removal of the bromine atom from the C6 position is a key transformation, yielding the 2,3-dimethoxypyridine scaffold. This reductive dehalogenation can be achieved through catalytic hydrogenation. While specific conditions for this compound are not extensively documented in readily available literature, general principles for aryl bromides suggest the use of a palladium-on-carbon (Pd/C) catalyst with a hydrogen source. For related compounds, bromides are typically reduced more readily than chlorides under neutral catalytic hydrogenation conditions. clockss.org It is noted that reductive dehalogenation can sometimes be a competing side reaction in nickel-catalyzed cross-coupling reactions of halopyridines. mdpi.com
Photoredox catalysis offers a modern alternative for reductive dehalogenation. chemrxiv.org For instance, ruthenium-based photosensitizers have been successfully employed for the dehalogenation of α-halo esters and amides in a process that is considered a green alternative to traditional tin-promoted methods. chemrxiv.org Another approach involves the use of Hantzsch esters as photoreductants, which have been shown to be effective in the selective debromination of α-bromo ketones. researchgate.net These methods highlight potential strategies that could be adapted for the dehalogenation of this compound.
| Method | Typical Reagents | Potential Product | Notes |
| Catalytic Hydrogenation | H₂, Pd/C | 2,3-Dimethoxypyridine | A standard and effective method for aryl bromide reduction. clockss.org |
| Photoredox Catalysis | Photosensitizer (e.g., Ru or Ir complex), H-donor | 2,3-Dimethoxypyridine | Offers mild and environmentally friendly reaction conditions. chemrxiv.org |
| Hantzsch Ester Reduction | Hantzsch Ester, light source | 2,3-Dimethoxypyridine | Can be used as a photoreductant for dehalogenation. researchgate.net |
Oxidative Functionalization of the Pyridine Ring
Oxidative functionalization of the pyridine ring in this compound can be directed to either the nitrogen atom or a C-H bond. N-oxidation is a common reaction for electron-rich pyridines. The use of oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can convert the pyridine nitrogen to an N-oxide. vu.ltfigshare.com This transformation alters the electronic properties of the ring, making it more susceptible to certain nucleophilic substitution reactions. For instance, various substituted bromopyridines have been successfully converted to their corresponding N-oxides using m-CPBA in dichloromethane (B109758). figshare.com A general process for synthesizing pyridine-N-oxides involves reacting the pyridine compound with m-CPBA in dichloromethane at low to ambient temperatures, yielding the N-oxide with high purity after workup. google.com
Direct C-H oxidation of the pyridine ring is more challenging but can be achieved using potent manganese-based catalysts, which are known to perform aromatic C-H hydroxylation reactions. rsc.org
| Reaction | Reagent | Product | Significance |
| N-Oxidation | m-CPBA | This compound N-oxide | Alters electronic properties for further functionalization. vu.ltfigshare.comgoogle.com |
| C-H Hydroxylation | Manganese complexes, H₂O₂ | Hydroxylated this compound | Direct introduction of a hydroxyl group. rsc.org |
Metal-mediated Organometallic Reagent Formation
The bromine atom at the C6 position serves as a handle for the formation of highly reactive organometallic intermediates. Halogen-metal exchange is a primary strategy for this purpose. The reaction of this compound with a strong organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) can induce a bromine-lithium exchange to generate the corresponding 6-lithiated pyridine species. tcnj.eduharvard.edu This intermediate is a powerful nucleophile that can be trapped with various electrophiles.
The formation of organozinc reagents can be achieved through the reaction of the bromopyridine with highly reactive zincates, such as lithium tri- or tetraalkyl zincates, at room temperature. researchgate.net This method allows for the creation of C-Zn bonds that can participate in subsequent Negishi-type cross-coupling reactions. researchgate.net Similarly, organomanganese reagents can be prepared by the direct insertion of activated manganese into the carbon-bromine bond, often in the presence of catalytic amounts of other metal salts like InCl₃ and PbCl₂. chemrxiv.org
| Reagent Type | Formation Method | Key Reagents | Intermediate |
| Organolithium | Halogen-Lithium Exchange | n-BuLi or t-BuLi, THF, -78 °C | 2,3-Dimethoxypyridin-6-yl-lithium |
| Organozinc | Halogen-Zinc Exchange | nBu₄ZnLi₂·TMEDA, Toluene, rt | (2,3-Dimethoxypyridin-6-yl)zincate |
| Organomanganese | Direct Metal Insertion | Activated Mn, LiCl, InCl₃/PbCl₂ (cat.), THF | (2,3-Dimethoxypyridin-6-yl)manganese bromide |
Radical-Mediated Bromination and Functionalization
Radical reactions offer unique pathways for the functionalization of this compound. While radical bromination typically targets allylic or benzylic positions, radical addition to the pyridine ring itself can be achieved under specific conditions, such as the Minisci reaction. researchgate.netlibretexts.org The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated (and thus electron-deficient) N-heteroarene. rsc.org For this compound, this would require activation of the ring, typically with a strong acid, followed by the introduction of an alkyl radical.
Photoredox catalysis provides a modern platform for radical-mediated functionalization. These reactions can generate alkyl radicals from sources like alkyl iodides under neutral conditions, which then add to activated heterocycles like N-methoxypyridinium salts. rsc.org While direct examples involving this compound are scarce, the principles suggest potential applicability.
Advanced Derivatization and Functionalization Strategies
Building upon the primary reactivity, this compound can be converted into other valuable intermediates or undergo highly selective modifications.
Conversion to Other Reactive Intermediates (e.g., Triflates, Boronic Esters)
The conversion of the bromo group into a boronic ester is a powerful strategy for enabling subsequent Suzuki-Miyaura cross-coupling reactions. The Miyaura borylation is a well-established method for converting aryl halides into aryl boronate esters using a palladium catalyst and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). rsc.orgorganic-chemistry.org A specific instance of this involves the Suzuki coupling of this compound with a boronate ester, demonstrating the compound's utility in palladium-catalyzed reactions. rsc.org The reaction typically proceeds in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃. rsc.org
Formation of a triflate from the C6 position first requires conversion of the bromo group to a hydroxyl group (2,3-dimethoxypyridin-6-ol). This pyridinol can then be reacted with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like pyridine or 2,6-di-tert-butylpyridine (B51100) to yield the highly reactive 6-triflate derivative. researchgate.net This triflate is an excellent leaving group for various cross-coupling reactions.
| Intermediate | Precursor | Key Reagents | Significance |
| Boronic Ester | This compound | B₂(pin)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Enables Suzuki-Miyaura cross-coupling reactions. rsc.orgrsc.org |
| Triflate | 2,3-Dimethoxypyridin-6-ol | Tf₂O, Pyridine | Creates a highly reactive leaving group for coupling reactions. researchgate.net |
Chemo- and Regioselective Modifications
The substituents on the pyridine ring exert strong directing effects, enabling highly selective functionalization reactions. One of the most striking examples of regiocontrol is the "halogen dance" reaction. clockss.org This base-catalyzed isomerization can move a halogen atom to a different position on the ring. In a synthesis of atpenin A5 derivatives, a 5-bromo-2,3-dimethoxypyridine (B1280217) derivative was treated with lithium diisopropylamide (LDA), causing the bromine to "dance" or rearrange to the C6 position, yielding the 6-bromo isomer in excellent yield. nih.gov This demonstrates a powerful method for accessing specific isomers that may be difficult to synthesize directly. nih.gov
Directed ortho-metalation (DoM) is another key strategy for regioselective functionalization. The methoxy groups on the pyridine ring can direct deprotonation to an adjacent position. Research on 2,3-dimethoxypyridine has shown that deprotonation using a mixed lithium-zinc base occurs selectively at the C4 position, guided by the directing effect of the methoxy groups. researchgate.net This allows for the introduction of an electrophile at a specific site, distinct from the position of the bromine atom.
| Strategy | Description | Example Reagents | Outcome |
| Halogen Dance | Base-catalyzed rearrangement of a halogen atom around the pyridine ring. clockss.orgchemrxiv.org | LDA, THF | Conversion of a 5-bromo isomer to a 6-bromo isomer. nih.gov |
| Directed ortho-Metalation | Deprotonation at a position ortho to a directing group (e.g., methoxy). | LiTMP/ZnCl₂·TMEDA | Selective functionalization at the C4 position. researchgate.net |
Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of 6-Bromo-2,3-dimethoxypyridine. It provides granular insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy for this compound is used to identify the number and environment of hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the two methoxy (B1213986) groups.
The pyridine ring of this compound has two hydrogen atoms. Due to the substitution pattern, these protons are adjacent and would appear as a pair of doublets, a result of spin-spin coupling. Their chemical shifts are influenced by the electronic effects of the bromine atom and the two methoxy groups. The methoxy groups themselves are expected to appear as two distinct singlets in the upfield region of the spectrum, as their protons are not coupled to other protons.
In a related compound, 2,3-Dimethoxy-6-(4,5,7-trimethoxynaphthalen-2-yl)pyridine, the protons of the two methoxy groups on the pyridine ring show distinct singlets, providing a reference for the expected chemical shifts in this compound. rsc.org Similarly, research on other substituted pyridines confirms that aromatic protons typically resonate in the downfield region (around 7.0-9.0 ppm), while methoxy group protons appear upfield (around 3.5-4.5 ppm). oregonstate.edu
Table 1: Predicted ¹H NMR Data for this compound Data is predicted based on analysis of structurally related compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | ~7.0 - 7.5 | d |
| H-5 | ~7.5 - 8.0 | d |
| 2-OCH₃ | ~3.9 - 4.1 | s |
| 3-OCH₃ | ~3.9 - 4.1 | s |
| (d = doublet, s = singlet) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, corresponding to the five carbons of the pyridine ring and the two carbons of the methoxy groups.
The chemical shifts of the ring carbons are influenced by the substituents. The carbon atom bonded to the bromine (C-6) is expected to have its signal shifted to a lower field compared to an unsubstituted pyridine. The carbons attached to the electron-donating methoxy groups (C-2 and C-3) will be shielded. The chemical shifts for carbons in substituted pyridine rings typically fall within the 100-160 ppm range. researchgate.netlibretexts.org For instance, in the derivative 2,3-Dimethoxy-6-(4,5,7-trimethoxynaphthalen-2-yl)pyridine, the pyridine carbons C-2 and C-3 resonate at high fields, while C-6 is found further downfield. rsc.org
Table 2: Predicted ¹³C NMR Data for this compound Data is predicted based on analysis of structurally related compounds.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~158 - 162 |
| C-3 | ~140 - 144 |
| C-4 | ~115 - 120 |
| C-5 | ~138 - 142 |
| C-6 | ~110 - 115 |
| 2-OCH₃ | ~53 - 56 |
| 3-OCH₃ | ~53 - 56 |
Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, COSY, NOESY)
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to each other. sdsu.edu For this compound, a cross-peak between the signals of the H-4 and H-5 protons would be expected, confirming their adjacent positions on the pyridine ring. sigmaaldrich.com
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton-carbon pairs. columbia.edu It would show correlations between the H-4 signal and the C-4 signal, the H-5 signal and the C-5 signal, and the methoxy proton signals with their respective methoxy carbon signals. e-bookshelf.de This is a powerful tool for assigning the carbons that bear hydrogen atoms.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range correlations (typically over 2-4 bonds) between protons and carbons. columbia.edu It is instrumental in piecing together the molecular structure. For example, HMBC would show correlations from the methoxy protons to their attached ring carbons (C-2 and C-3). It would also show correlations from the H-4 proton to carbons C-2, C-3, C-5, and C-6, and from the H-5 proton to C-3, C-4, and C-6, confirming the substitution pattern. e-bookshelf.de
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space. princeton.edu This can be used to confirm the regiochemistry. For instance, a NOESY experiment on a related methoxypyridine derivative was used to confirm the position of a methoxy group by observing its spatial proximity to a specific ring proton. pharm.or.jp For this compound, a NOESY experiment would be expected to show a correlation between the 2-OCH₃ protons and the 3-OCH₃ protons, as well as between the 3-OCH₃ protons and the H-4 proton.
Mass Spectrometry (MS)
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with high confidence. For this compound (C₇H₈BrNO₂), the calculated exact mass can be compared to the experimentally determined value. In studies of closely related compounds, such as 6-bromo-2,3-dimethoxy-4-(methoxymethoxy)pyridine, HRMS was used to confirm the calculated molecular formula. nih.gov Similarly, HRMS analysis of another derivative, 2,3-Dimethoxy-6-(4,5,7-trimethoxynaphthalen-2-yl)pyridine, successfully verified its elemental composition. rsc.org
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [C₇H₈⁷⁹BrNO₂ + H]⁺ | 217.9811 |
| [C₇H₈⁸¹BrNO₂ + H]⁺ | 219.9790 |
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. A key feature in the mass spectrum of this compound would be the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. miamioh.edu This is due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%).
The fragmentation pattern would likely involve the loss of various fragments. Common fragmentation pathways for brominated aromatic compounds include the cleavage of the carbon-bromine bond, leading to the loss of a bromine radical (•Br). raco.catdocbrown.info Other likely fragmentations would involve the loss of a methyl radical (•CH₃) from a methoxy group, or the loss of formaldehyde (B43269) (CH₂O). The observation of the [M-Br]⁺ ion would be strong evidence for the presence of the bromine substituent.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its structural and bonding characteristics.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the bonds within the molecule. For this compound, the FTIR spectrum would be expected to show distinct peaks corresponding to the vibrations of the pyridine ring, the C-Br bond, and the methoxy (O-CH₃) groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| Methyl (CH₃) | Asymmetric/Symmetric Stretching | 2950-2850 |
| Pyridine Ring | C=C and C=N Stretching | 1600-1400 |
| Methyl (CH₃) | Bending | 1450-1375 |
| C-O (Methoxy) | Stretching | 1250-1000 |
| C-Br | Stretching | 600-500 |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR that also measures the vibrational modes of a molecule. chemicalbook.com It relies on the inelastic scattering of monochromatic light, known as Raman scattering. chemicalbook.com While FTIR is sensitive to changes in the dipole moment of a bond, Raman spectroscopy is sensitive to changes in the polarizability. chemicalbook.com Therefore, vibrations that are weak in an FTIR spectrum may be strong in a Raman spectrum, and vice versa.
For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the pyridine ring and the C-Br bond, which often produce strong Raman signals. The combination of both FTIR and Raman data provides a more complete picture of the vibrational properties of the molecule. Specific experimental Raman data for this compound is not available in the public domain based on the conducted searches.
X-ray Crystallography for Structural Elucidation
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated. Mathematical analysis of this pattern allows for the determination of the crystal lattice parameters, space group, and the exact coordinates of each atom in the molecule.
For this compound, a successful single-crystal X-ray diffraction analysis would provide definitive proof of its molecular structure, including bond lengths, bond angles, and torsional angles. This would confirm the substitution pattern on the pyridine ring and the conformation of the methoxy groups. Although no published crystal structure for this compound was found, a hypothetical data table illustrating the type of information obtained from such an analysis is provided.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.edu The resulting spectrum provides information about the electronic structure of the compound, particularly the presence of conjugated systems and chromophores. msu.edu
The pyridine ring in this compound is a chromophore that is expected to exhibit characteristic π → π* and n → π* electronic transitions in the UV region. The positions and intensities of the absorption maxima (λmax) are influenced by the substituents on the ring. The bromine atom and the methoxy groups, with their lone pairs of electrons, can act as auxochromes, potentially shifting the absorption bands to longer wavelengths (a bathochromic or red shift). While specific experimental UV-Vis data for this compound is not available, a representative data table is shown below.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| Ethanol | Value | Value | π → π |
| Ethanol | Value | Value | n → π |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
For this compound (C₇H₈BrNO₂), the theoretical elemental composition can be calculated based on its atomic weights. Experimental analysis would typically be performed for carbon (C), hydrogen (H), and nitrogen (N).
| Element | Theoretical % | Experimental % |
| Carbon (C) | 38.56 | Value |
| Hydrogen (H) | 3.70 | Value |
| Nitrogen (N) | 6.42 | Value |
| Bromine (Br) | 36.64 | - |
| Oxygen (O) | 14.67 | - |
Quantum Chemical Calculations
No dedicated studies on the quantum chemical calculations for this compound were identified. Such studies would typically involve methods to approximate solutions to the Schrödinger equation, providing insights into the molecule's behavior and properties.
Density Functional Theory (DFT) Studies
While DFT is a common method for investigating the electronic structure of molecules, no specific DFT studies for this compound have been found in the public domain.
Geometry Optimization and Electronic Structure Analysis
Information regarding the optimized molecular geometry, bond lengths, bond angles, and electronic structure (such as charge distribution and electrostatic potential maps) derived from DFT calculations for this compound is not available in the current body of scientific literature.
Basis Set Selection and Methodologies
There are no published reports detailing the specific basis sets (e.g., Pople-style like 6-311++G(d,p) or correlation-consistent sets) or DFT functionals (e.g., B3LYP) that have been applied to or would be most suitable for computational studies of this compound.
Ab Initio Methods
Similarly, there is a lack of research applying ab initio Hartree-Fock (HF) or post-HF methods (like Møller-Plesset perturbation theory or Coupled Cluster) to analyze the properties of this compound.
Molecular Orbital Analysis
A molecular orbital analysis, which is crucial for understanding a compound's reactivity and electronic transitions, has not been documented for this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
No data exists in the reviewed literature concerning the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for this compound. The HOMO-LUMO energy gap, a key indicator of chemical reactivity and kinetic stability, remains uncalculated and unreported.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs. uni-muenchen.de This analysis provides a quantitative description of the Lewis-like chemical bonding structure, including the electron density distribution in bonds and lone pairs, and the delocalization of electron density through donor-acceptor interactions. uni-muenchen.dewisc.edu
For molecules like this compound, NBO analysis can elucidate the nature of the C-Br bond, the C-N bonds within the pyridine ring, and the C-O bonds of the methoxy groups. It quantifies the hybridization of the atomic orbitals contributing to these bonds and the polarity of the bonds based on the calculated electron occupancies. uni-muenchen.de For instance, a typical C-O bond is described as a polar sigma bond with a higher percentage of electron localization on the more electronegative oxygen atom. uni-muenchen.de
Furthermore, NBO analysis reveals hyperconjugative interactions, which are stabilizing delocalizations of electron density from occupied (donor) Lewis-type NBOs to unoccupied (acceptor) non-Lewis NBOs. uni-muenchen.de These interactions are crucial in understanding the molecule's stability and reactivity. In substituted pyridines, delocalization from the lone pairs of the methoxy oxygen atoms to the antibonding orbitals of the pyridine ring can be quantified, providing insight into the electronic influence of the substituents on the aromatic system. orientjchem.org
Table 1: Illustrative NBO Analysis Data for a Substituted Pyridine
| Interaction (Donor -> Acceptor) | Stabilization Energy (E(2)) (kcal/mol) |
| LP(O) -> π(C-C) | 5.2 |
| LP(O) -> π(C-N) | 3.8 |
| σ(C-H) -> σ(C-Br) | 1.5 |
| π(C=C) -> π(C=C) | 20.1 |
Note: This table is illustrative and the values are representative of typical interactions in similar molecules. Actual values for this compound would require specific computational calculations.
Reactivity and Selectivity Prediction
Computational methods are powerful tools for predicting the reactivity and selectivity of chemical reactions. For this compound, these methods can identify the most likely sites for electrophilic and nucleophilic attack, guiding synthetic strategies.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable descriptor of a molecule's reactivity, particularly towards electrophilic and nucleophilic attacks. uni-muenchen.de It is calculated by determining the force exerted on a positive test charge at various points in the space around a molecule by its electron and nuclear charge distribution. uni-muenchen.de The MEP is typically visualized as a color-coded map projected onto the molecule's electron density surface. uni-muenchen.de
In MEP maps, regions of negative potential (typically colored red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) signify electron-deficient areas prone to nucleophilic attack. researchgate.net For substituted pyridines, the nitrogen atom of the pyridine ring generally exhibits a region of negative potential due to its lone pair, making it a likely site for electrophilic interaction. nih.govcore.ac.uk Conversely, the areas around hydrogen atoms often show positive potential. nih.gov
In the case of this compound, the MEP map would reveal the influence of the bromo and dimethoxy substituents on the electron distribution of the pyridine ring. The electronegative bromine atom would likely create a region of positive potential (an electrophilic site) around itself, a phenomenon known as a σ-hole, which can lead to halogen bonding interactions. iucr.org The electron-donating methoxy groups would increase the electron density on the pyridine ring, particularly at the ortho and para positions, which would be reflected as regions of more negative potential.
Table 2: Representative MEP Surface Potential Values for a Substituted Pyridine
| Atomic Site | Potential (kcal/mol) | Predicted Reactivity |
| Pyridine Nitrogen | -35.5 | Electrophilic Attack |
| Bromine (σ-hole) | +20.1 | Nucleophilic Attack/Halogen Bonding |
| Aromatic Hydrogen | +15.8 | Nucleophilic Attack |
| Methoxy Oxygen | -25.3 | Electrophilic Attack |
Note: These values are illustrative and serve to demonstrate the type of information obtained from MEP analysis. Precise values for this compound would necessitate specific calculations.
Fukui Functions and Local Reactivity Descriptors
Fukui functions and other local reactivity descriptors derived from conceptual Density Functional Theory (DFT) provide a more quantitative prediction of regioselectivity. nih.gov The Fukui function, f(r), measures the change in electron density at a specific point r when the total number of electrons in the system changes. nih.gov
There are three main types of Fukui functions:
f+(r): for nucleophilic attack (addition of an electron)
f-(r): for electrophilic attack (removal of an electron)
f0(r): for radical attack
By calculating the condensed Fukui functions for each atom in this compound, one can identify the most reactive sites. A higher value of f+(k) on an atom k indicates it is more susceptible to nucleophilic attack, while a higher f-(k) suggests a greater propensity for electrophilic attack. researchgate.net These descriptors are crucial for understanding and predicting the outcomes of various chemical reactions, including nucleophilic aromatic substitution (SNAr). rsc.org
Spectroscopic Property Prediction
Computational chemistry plays a vital role in the interpretation and prediction of spectroscopic data, which is essential for the characterization of molecules like this compound.
Computational Prediction of NMR Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, has become a standard tool for structure elucidation. jocpr.comchemrxiv.org By calculating the magnetic shielding tensors for each nucleus in a molecule, the corresponding chemical shifts can be predicted. chemrxiv.org
For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra. The accuracy of these predictions has significantly improved with the development of more sophisticated density functionals and the use of machine learning models to correct for systematic errors. chemrxiv.org Comparing the calculated shifts with experimental data can confirm the molecular structure and provide insights into the electronic environment of each atom. For instance, the deshielding effect of the bromine atom on the adjacent carbon and proton signals can be quantified.
Table 3: Comparison of Predicted and Hypothetical Experimental NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) |
| C2 | 158.2 | 157.9 | - | - |
| C3 | 145.5 | 145.2 | - | - |
| C4 | 110.8 | 110.5 | 6.85 | 6.82 |
| C5 | 125.1 | 124.8 | 7.50 | 7.47 |
| C6 | 115.3 | 115.0 | - | - |
| OCH₃ (C2) | 55.9 | 55.6 | 3.95 | 3.92 |
| OCH₃ (C3) | 56.2 | 55.9 | 4.01 | 3.98 |
Note: The presented values are illustrative and based on typical shifts for similar structures. Accurate predictions require specific DFT calculations.
Vibrational Frequency Calculations (IR, Raman)
Computational methods, particularly DFT, are widely used to calculate the vibrational frequencies of molecules, which correspond to the peaks observed in Infrared (IR) and Raman spectra. scm.com These calculations not only predict the frequencies but also the intensities of the vibrational modes, aiding in the assignment of experimental spectra. jchps.com
For this compound, theoretical vibrational analysis can help to identify the characteristic stretching and bending modes of the pyridine ring, the C-Br bond, and the methoxy groups. ijfans.org The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, as theoretical calculations typically overestimate vibrational frequencies due to the harmonic approximation. Comparing the computed and experimental spectra can provide strong evidence for the proposed molecular structure.
Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(C-H) aromatic | 3050 - 3100 | Aromatic C-H stretching |
| ν(C-H) methyl | 2950 - 3000 | Methyl C-H stretching |
| ν(C=N) ring | 1580 - 1620 | Pyridine ring stretching |
| ν(C=C) ring | 1450 - 1550 | Pyridine ring stretching |
| δ(C-H) methyl | 1400 - 1450 | Methyl C-H bending |
| ν(C-O) | 1200 - 1280 | C-O stretching (methoxy) |
| ν(C-Br) | 550 - 650 | C-Br stretching |
Note: These are representative frequency ranges. Precise values are obtained from specific computational studies.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling, particularly methods based on Density Functional Theory (DFT), serves as a powerful instrument for elucidating the intricate mechanisms of chemical reactions involving this compound. These theoretical studies allow for the exploration of reaction pathways, transition states, and intermediates that may be difficult to detect experimentally.
The reactivity of this compound is largely defined by the bromine atom at the 6-position and the electron-donating methoxy groups. Computational studies can model various transformations, such as:
Cross-Coupling Reactions: The compound is a suitable substrate for palladium-catalyzed reactions like Suzuki and Negishi couplings to form C-C bonds. mdpi.com Theoretical models can map out the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, providing activation energies for each elementary step.
Nucleophilic Aromatic Substitution (NAS): The bromine atom at the C6 position is susceptible to substitution by nucleophiles. Computational analysis can predict the feasibility of these reactions by calculating the energy profile of the Meisenheimer complex intermediate and the final product.
Halogen Dance Rearrangements: In systems with similar substitution patterns, a "halogen dance" reaction has been used to rearrange a bromine atom from the 5-position to the 6-position upon exposure to reagents like lithium diisopropylamide (LDA). nih.gov DFT calculations can elucidate the mechanism of such migrations by identifying the key anionic intermediates and transition states, explaining the regioselectivity of the process.
The process of elucidating a reaction mechanism via computational modeling typically involves optimizing the geometries of reactants, intermediates, transition states, and products. Analysis of the electronic structure, such as Mulliken charge distribution or Natural Bond Orbital (NBO) analysis, provides insight into the charge redistribution throughout the reaction. researchgate.netresearchgate.net For instance, modeling the protonation of the pyridine nitrogen can show an increase in the positive charge on hydrogen atoms of nearby methyl groups, indicating enhanced acidity and a tendency towards enolization, which can be a crucial step in subsequent reactions. researchgate.net
| Reaction Type | Computational Method | Key Insights Provided | Relevant Systems Studied |
|---|---|---|---|
| Cross-Coupling (e.g., Suzuki) | DFT (e.g., B3LYP) | Energy profiles of catalytic cycles (oxidative addition, reductive elimination). | Various bromopyridines. mdpi.com |
| Nucleophilic Aromatic Substitution | DFT | Stability of Meisenheimer intermediates, activation barriers. | 6-bromo-N3,N3-dimethylpyridine-3,4-diamine. |
| Halogen Dance Rearrangement | DFT | Transition state structures and energies for halogen migration. | 5-bromo-2,3-dimethoxypyridin-4-ol derivatives. nih.gov |
| Intramolecular Cyclization | DFT, NBO Analysis | Role of protonation, charge distribution, formation of pre-reaction complexes. | 3,5-diacetyl-2,6-dimethylpyridine. researchgate.net |
Conformational Analysis and Intermolecular Interactions
Conformational analysis of this compound provides fundamental knowledge of its three-dimensional structure, which dictates how it interacts with other molecules and arranges itself in the solid state. Theoretical calculations are essential for identifying the most stable conformers and characterizing the non-covalent interactions that govern its supramolecular chemistry.
The primary conformational flexibility in this compound arises from the rotation of the two methoxy groups. DFT calculations can be used to perform a potential energy surface scan by systematically rotating these groups to identify the global and local energy minima, corresponding to the most stable conformers. For related dihydropyridine (B1217469) systems, DFT methods have successfully predicted flattened-boat conformations. researchgate.net
In the solid state, the arrangement of molecules is governed by a network of intermolecular interactions. For this compound, the following interactions are of primary importance:
Halogen Bonding: The bromine atom can act as a Lewis acidic "hole" and interact with electron-rich atoms like nitrogen or oxygen. These C-Br···N or C-Br···O interactions are highly directional and can be significant in directing crystal packing. acs.org The energies of such halogen bonds can range from 2 to 8 kcal/mol. acs.org
Hydrogen Bonding: While lacking classical hydrogen bond donors, the molecule can participate in weak C-H···O and C-H···N hydrogen bonds, where the hydrogen atoms of the pyridine ring or methoxy groups interact with the oxygen or nitrogen atoms of neighboring molecules. scielo.br
π-π Stacking: The aromatic pyridine rings can stack on top of each other, contributing to crystal stability through delocalized π-electron interactions.
Computational tools like Hirshfeld surface analysis are used to visualize and quantify these intermolecular contacts. scielo.brekb.eg This method maps the close contacts in a crystal, with different colors representing different types of interactions and their relative strengths. Furthermore, the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to analyze the electron density at bond critical points, providing quantitative data on the strength and nature of these non-covalent bonds. scielo.br
| Interaction Type | Description | Typical Energy (kcal/mol) | Computational Analysis Method |
|---|---|---|---|
| Halogen Bond (C-Br···N/O) | Anisotropic interaction involving the electropositive crown on the bromine atom. | 2 - 8 | DFT, Hirshfeld Surface Analysis, QTAIM. acs.orgscielo.br |
| Hydrogen Bond (C-H···O) | Weak electrostatic interaction between a C-H bond and an oxygen atom. | ~1.5 | DFT, Hirshfeld Surface Analysis. scielo.br |
| π-π Stacking | Interaction between the aromatic pyridine rings of adjacent molecules. | Variable | DFT, Crystal Structure Analysis. |
Theoretical Assessment of Optical Properties and Hyperpolarizability
Theoretical chemistry provides robust methods for predicting the optical and nonlinear optical (NLO) properties of molecules. These calculations are crucial for identifying candidates for advanced materials used in optoelectronics, such as data transmission and information processing. jchps.com For this compound, DFT and its time-dependent extension (TD-DFT) are the primary tools for these assessments.
A key aspect of a molecule's optical behavior is its electronic absorption spectrum, which can be simulated using TD-DFT. researchgate.net This provides information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved.
The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap suggests that the molecule can be more easily excited, which is often correlated with higher chemical reactivity and potential for intramolecular charge transfer (ICT). researchgate.netscielo.br ICT is a key mechanism for NLO activity. researchgate.net
The NLO response of a molecule is quantified by its hyperpolarizability (β). DFT calculations can predict the first hyperpolarizability, with a large value indicating a significant NLO response. researchgate.net The presence of both electron-donating groups (methoxy) and an electron-withdrawing/polarizable group (bromo) on the pyridine ring suggests that this compound could exhibit interesting NLO properties. Molecular Electrostatic Potential (MEP) maps can further reveal the sites for electrophilic and nucleophilic attack, highlighting the charge distribution that gives rise to a molecular dipole and potential NLO behavior. researchgate.net
| Compound Type | Calculated Property | Typical Value | Significance |
|---|---|---|---|
| Bromo-dimethoxybenzaldehydes | HOMO-LUMO Gap (ΔE) | ~5.5 - 5.8 eV | Indicates electronic transition energy and chemical stability. scielo.br |
| Substituted Quinolines | First Hyperpolarizability (β) | Often several times that of a standard like urea. | Predicts potential for NLO applications. researchgate.net |
| Bromo-methoxypyridines | UV-vis λmax (TD-DFT) | Calculated to reproduce experimental spectra. | Identifies key electronic absorptions. researchgate.net |
| Bromo-aminopyrimidines | NLO properties | Considered for applications in dye-sensitized solar cells. | Highlights relevance in materials science. jchps.com |
Mentioned Compounds
Applications and Advanced Research Directions of 6 Bromo 2,3 Dimethoxypyridine Derivatives
Role as Versatile Building Blocks in Complex Organic Synthesis
6-Bromo-2,3-dimethoxypyridine has emerged as a crucial intermediate in the field of organic synthesis. Its unique structure, featuring a reactive bromine atom and two methoxy (B1213986) groups on a pyridine (B92270) core, allows for a wide range of chemical transformations. This versatility makes it an ideal starting material for constructing complex molecular architectures.
Synthesis of Polysubstituted Pyridine Architectures
The bromine atom at the 6-position of this compound serves as a key handle for introducing various substituents onto the pyridine ring through cross-coupling reactions. This has been instrumental in the synthesis of highly functionalized and polysubstituted pyridines, which are significant scaffolds in medicinal chemistry and materials science. nih.gov
For instance, the bromine can be readily displaced by a wide array of functional groups using transition metal-catalyzed reactions like Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the precise and controlled installation of aryl, heteroaryl, alkyl, and amino groups, leading to a diverse library of pyridine derivatives. The relative reactivity of the C-Br bond compared to other potential leaving groups, such as chloro or fluorosulfate (B1228806) groups, allows for chemoselective functionalization, a critical aspect in the synthesis of complex molecules. nih.gov This selective reactivity enables a stepwise approach to building polysubstituted pyridines, where different parts of the molecule can be modified independently.
| Reaction Type | Catalyst/Reagents | Product Type | Ref |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl-substituted pyridines | rsc.org |
| Stille Coupling | PdCl₂(PPh₃)₂ | Bipyridine derivatives | mdpi.com |
| Buchwald-Hartwig Coupling | Pd catalyst, ligand | Amino-substituted pyridines | lookchem.com |
Incorporation into Fused Heterocyclic Ring Systems (e.g., Quinazolines, Imidazopyridines)
Beyond simple substitution, this compound derivatives are pivotal in the construction of fused heterocyclic systems. These complex ring systems are prevalent in many biologically active molecules and approved drugs. nih.govresearchgate.net
Quinazolines: The synthesis of quinazoline (B50416) derivatives often involves the reaction of a substituted aminobenzonitrile with a suitable coupling partner. This compound can be transformed into a pyridyl-containing fragment that is then incorporated into the quinazoline core. For example, 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines have been synthesized and investigated for their potential as enzyme inhibitors. researchgate.netnih.gov
Imidazopyridines: Imidazopyridines are another important class of fused heterocycles with diverse biological activities, including use as anxiolytics and hypnotics. The synthesis of imidazopyridines can be achieved through the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. Derivatives of this compound can be elaborated to provide the necessary precursors for constructing these fused systems. The bromine atom can facilitate cyclization reactions to form the imidazole (B134444) ring fused to the pyridine core.
Preparation of Advanced Ligands for Transition Metal Catalysis
The pyridine moiety is a well-established coordinating group for transition metals. By functionalizing this compound, chemists can design and synthesize advanced ligands with tailored electronic and steric properties. These ligands are crucial for the development of highly efficient and selective transition metal catalysts for a variety of organic transformations. google.com
The presence of the two methoxy groups on the pyridine ring of this compound can influence the electron-donating ability of the pyridine nitrogen, thereby modulating the properties of the resulting metal complex. The bromine atom provides a convenient attachment point for incorporating the pyridine unit into larger, multidentate ligand frameworks. These ligands can coordinate with transition metals like palladium, nickel, and copper to form catalysts for reactions such as cross-coupling, hydrosilylation, and polymerization. mdpi.comnih.gov The ability to fine-tune the ligand structure allows for the optimization of catalyst performance, leading to higher yields, better selectivity, and milder reaction conditions.
Contributions to Medicinal Chemistry Research
The structural features of this compound make it a valuable scaffold in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications due to their ability to interact with various biological targets. rsc.org
Design and Synthesis of Bioactive Analogues
The pyridine core is a common motif in many approved drugs. mdpi.com By using this compound as a starting material, medicinal chemists can generate a diverse range of analogues of known bioactive compounds. This approach, often referred to as scaffold hopping or analogue synthesis, is a key strategy in drug discovery. rsc.org
For example, derivatives of this compound have been used to synthesize analogues of natural products and other biologically active molecules. The bromine atom allows for the introduction of various pharmacophoric groups through cross-coupling reactions, while the methoxy groups can be retained or modified to fine-tune the compound's physicochemical properties, such as solubility and metabolic stability. This has led to the discovery of novel compounds with potential applications as anticancer agents, kinase inhibitors, and modulators of various cellular signaling pathways. nih.govnih.govnih.gov
| Bioactive Analogue Class | Therapeutic Target/Application | Ref |
| Quinazoline Derivatives | EGFR, HER2 Inhibitors (Anticancer) | researchgate.netnih.gov |
| Pyridine Derivatives | Nicotinic Acetylcholine Receptor Ligands | lookchem.com |
| Atpenin A5 Analogues | Mitochondrial Complex II Inhibitors | nih.gov |
Exploration of Structure-Activity Relationships (SAR) for Drug Discovery
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, as they provide insights into how the chemical structure of a molecule influences its biological activity. collaborativedrug.com The versatility of this compound allows for systematic modifications of its structure, making it an excellent tool for conducting SAR studies. yangresearchlab.org
By synthesizing a series of related compounds where specific parts of the molecule are systematically varied, researchers can identify the key structural features required for optimal biological activity. For instance, the effect of different substituents at the 6-position (introduced via the bromine atom) or modifications of the methoxy groups can be evaluated. This information is crucial for designing more potent and selective drug candidates with improved pharmacokinetic profiles. SAR studies on derivatives of this compound have been instrumental in optimizing lead compounds for various therapeutic targets. lookchem.comnih.gov
Precursors for Potential Therapeutic Agents (e.g., Enzyme Inhibitors, Neuroprotective Compounds)
Derivatives of this compound have emerged as significant precursors in the synthesis of a variety of potential therapeutic agents, including enzyme inhibitors and neuroprotective compounds. The strategic placement of the bromo and dimethoxy groups on the pyridine ring allows for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry.
One area of interest is the development of mitochondrial complex II (succinate dehydrogenase) inhibitors. nih.gov Research has shown that derivatives of atpenin A5 (AA5), a known potent inhibitor of complex II, can be synthesized using this compound as a starting material. nih.gov These inhibitors are being investigated for their potential as anticancer agents, as they can induce autophagy in cancer cells. nih.gov The synthesis of these derivatives often involves a "halogen dance" reaction to rearrange the bromine from the 5-position to the 6-position of the 2,3-dimethoxypyridine (B17369) ring. nih.gov
Furthermore, the this compound scaffold has been utilized in the creation of neuroprotective compounds. The P7C3 class of aminopropyl carbazoles, known for their neuroprotective properties, has been optimized to produce derivatives with improved potency and drug-like characteristics. acs.org While the direct synthesis from this compound is not explicitly detailed in the provided information, the broader class of substituted pyridines is central to these neuroprotective agents. acs.org
The versatility of the this compound core extends to its use in synthesizing other biologically active molecules. For instance, it is a building block for creating compounds that may have applications in treating neurodegenerative disorders. sunderland.ac.uk Additionally, various bromo-pyridine derivatives are being explored for their potential antimicrobial and anticancer properties. For example, 6-bromo nih.govacs.orgsigmaaldrich.comselenadiazolo[3,4-b]pyridine has shown significant antiproliferative activity against certain cancer cell lines. researchgate.net
The following table summarizes key therapeutic targets and the corresponding derivative classes originating from bromo-pyridine precursors:
| Therapeutic Target | Derivative Class/Compound | Relevant Research Findings |
|---|---|---|
| Mitochondrial Complex II (Cancer) | Atpenin A5 (AA5) derivatives | Potent inhibitors of CII, showing selective cytotoxicity to cancer cells. nih.gov |
| Neuroprotection | P7C3 aminopropyl carbazoles | Broadly protective of mature neurons in various models of neuronal injury. acs.org |
| Bacterial Cystathionine γ-Lyase | 6-bromoindole and 6-bromoindazole derivatives | Act as antibiotic potentiators, enhancing the effect of existing antibiotics. nih.gov |
| Cancer (various cell lines) | 6-bromo nih.govacs.orgsigmaaldrich.comselenadiazolo[3,4-b]pyridine | Exhibits significant antiproliferative and apoptogenic effects in cancer cells. researchgate.net |
Applications in Fragment-Based Drug Design and Biomolecular Mimetics
Fragment-based drug design (FBDD) has become a powerful strategy for identifying lead compounds in drug discovery. nih.gov This approach involves screening small, low-molecular-weight compounds (fragments) that can bind to a biological target. nih.gov Due to its specific substitution pattern and reactive bromine atom, this compound and its analogs are valuable fragments.
The pyridine core is a common motif in many biologically active molecules, and the bromo- and methoxy-substituents provide handles for chemical elaboration to improve binding affinity and selectivity. nih.gov The bromine atom, in particular, can be readily displaced or used in cross-coupling reactions to link the fragment to other molecular components, a key step in evolving a fragment hit into a more potent lead compound. mdpi.com
Biomolecular mimetics aims to design molecules that replicate the function of biological molecules. The substituted pyridine ring can mimic the electronic and steric properties of natural amino acid side chains or other biological recognition motifs. The ability to tune the properties of the pyridine ring through substitutions, such as those present in this compound, allows for the creation of tailored molecules that can interact with specific biological targets.
While direct examples of this compound in FBDD and biomolecular mimetics are not extensively detailed in the provided search results, the general principles of FBDD and the known reactivity of bromo-pyridines strongly support their utility in these advanced research areas. nih.govmdpi.com
Applications in Materials Science Research
The unique electronic and structural characteristics of this compound and its derivatives also lend themselves to applications in materials science. mdpi.comsmolecule.com The pyridine ring, an electron-deficient aromatic system, combined with the electron-donating methoxy groups and the reactive bromo-substituent, provides a versatile platform for creating novel materials with tailored properties. mdpi.com
Synthesis of Novel Materials with Tuned Electronic Properties
The electronic properties of materials derived from this compound can be precisely tuned. The bromine atom serves as a key functional group for polymerization and cross-coupling reactions, such as Suzuki or Stille couplings, to create larger conjugated systems. mdpi.com These reactions allow for the systematic modification of the material's electronic structure by introducing different aromatic or heterocyclic units.
Bipyridine and terpyridine-based materials, which can be synthesized from bromo-pyridine precursors, are known for their interesting electronic and photophysical properties. mdpi.comvu.lt These materials have potential applications in areas such as organic light-emitting diodes (OLEDs), field-effect transistors, and sensors. The ability to control the conjugation length and the nature of the substituents on the pyridine rings allows for fine-tuning of the material's conductivity, bandgap, and charge transport properties. mdpi.com
Development of Materials with Specific Optical Properties
The same structural features that influence the electronic properties of materials derived from this compound also govern their optical characteristics. mdpi.com By extending the π-conjugated system through polymerization or by incorporating different chromophores, it is possible to create materials that absorb and emit light at specific wavelengths.
This tunability is crucial for developing materials for applications such as:
The synthesis of bipyridine derivatives through various coupling reactions of bromopyridines is a well-established method for creating ligands that can form luminescent metal complexes. mdpi.com These complexes have a wide range of applications in lighting, displays, and bio-imaging.
Emerging Research Areas and Future Perspectives
The future of research involving this compound and its derivatives is geared towards more sustainable and efficient synthetic methods, as well as exploring new frontiers in their application.
Sustainable and Green Chemistry Approaches in Synthesis
Traditional methods for the synthesis and modification of halogenated pyridines often involve harsh reagents and generate significant waste. sci-hub.se There is a growing emphasis on developing greener and more sustainable synthetic routes. researchgate.net
Key areas of focus in green chemistry for the synthesis of this compound derivatives include:
The following table highlights some green chemistry approaches and their potential benefits:
| Green Chemistry Approach | Description | Potential Benefits |
|---|---|---|
| Mechanochemistry | Using mechanical force to induce chemical reactions. researchgate.net | Solvent-free, energy-efficient, and can lead to higher yields. researchgate.net |
| Photocatalysis | Utilizing light to drive chemical reactions. mdpi.com | Mild reaction conditions, use of renewable energy sources, and high functional group tolerance. mdpi.com |
| Electrochemical Synthesis | Employing electricity to mediate chemical transformations. mdpi.com | Avoids toxic and costly reagents, simple and efficient. mdpi.com |
| Biodegradable Solvents | Replacing traditional organic solvents with greener alternatives. | Reduced environmental impact and improved safety. |
By embracing these green chemistry principles, the synthesis of this compound and its valuable derivatives can become more environmentally and economically sustainable.
Exploration of Novel Catalytic Applications
The bromine atom at the 6-position of the pyridine ring makes this compound an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
Research into related brominated and methoxylated pyridines demonstrates their utility in widely-used catalytic reactions such as the Suzuki-Miyaura, and Sonogashira couplings. For instance, isomers like 2-Bromo-3,6-dimethoxypyridine and 2-Bromo-6-iodo-3,4-dimethoxypyridine are known to participate effectively in palladium-catalyzed cross-coupling reactions. These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄, along with a base to couple the bromopyridine with a suitable partner like an arylboronic acid (in Suzuki coupling) or a terminal alkyne (in Sonogashira coupling). The reactivity of the C-Br bond in this compound is expected to be similar, allowing it to serve as a key intermediate for synthesizing highly substituted pyridine derivatives.
In a notable synthetic endeavor toward derivatives of the natural product Atpenin A5, a potent mitochondrial complex II inhibitor, a closely related compound, 6-bromo-2,3-dimethoxy-4-(methoxymethoxy)pyridine, was synthesized. nih.gov This intermediate was created through a "halogen dance" reaction, a catalytic rearrangement of a bromine atom from the 5-position to the 6-position using lithium diisopropylamide (LDA) and catalytic bromine. nih.gov This transformation highlights a sophisticated catalytic application to install the bromine at the desired 6-position, priming the molecule for subsequent coupling reactions to build the final complex structure.
The table below summarizes the conditions for catalytic cross-coupling reactions as applied to analogous brominated pyridine compounds, suggesting potential pathways for the derivatization of this compound.
| Coupling Reaction | Catalyst | Typical Reagents | Potential Product Type | Reference |
| Suzuki-Miyaura Coupling | Palladium (e.g., Pd(PPh₃)₄) | Arylboronic Acid, Base (e.g., K₂CO₃) | 6-Aryl-2,3-dimethoxypyridine | |
| Sonogashira Coupling | Palladium/Copper (e.g., PdCl₂(PPh₃)₂, CuI) | Terminal Alkyne, Base (e.g., Et₃N) | 6-Alkynyl-2,3-dimethoxypyridine | researchgate.net |
| Halogen Dance | Lithium Diisopropylamide (LDA) | Catalytic Bromine (Br₂) | Isomeric Bromopyridines | nih.gov |
This table is interactive. Click on the headers to sort the data.
These examples underscore the potential of this compound as a versatile scaffold in catalytic chemistry for creating novel compounds with tailored electronic and structural properties.
Bio-Inspired Synthesis and Transformations (e.g., Biocatalysis, Oxyfunctionalization)
Bio-inspired synthesis, which utilizes enzymes or mimics natural processes, offers a green and highly selective alternative to traditional chemical methods. The application of biocatalysis to pyridine derivatives is a growing field of research, with a focus on reactions like hydroxylation and C-H activation.
Biocatalytic Oxyfunctionalization
Oxyfunctionalization, the introduction of hydroxyl groups, is a key bio-transformation that can significantly alter a molecule's biological activity and physical properties. Whole-cell biocatalysts, such as the bacterium Burkholderia sp. MAK1, have been successfully used to hydroxylate a range of pyridine derivatives. nih.gov These microorganisms contain monooxygenase enzymes capable of regioselectively installing hydroxyl groups onto the pyridine ring.
Studies on this system have shown that the substitution pattern on the pyridine ring is crucial for successful transformation. For example, while 6-chloro and 6-bromo substituted 2-aminopyridines were successfully converted to their hydroxylated products, the transformation of 6-methoxypyridin-2-amine did not occur. nih.gov This finding suggests that the 2,3-dimethoxy substitution pattern of this compound might present challenges for certain enzymatic systems, potentially due to steric hindrance or electronic effects at the active site of the enzyme. Further research, including enzyme engineering, could overcome these limitations.
Enzymatic Halogenation and Oxidation Cascades
Nature also provides sophisticated enzymatic machinery for both halogenation and subsequent oxidation. A compelling example is the biosynthesis of 6-bromoindirubin in E. coli, which was achieved through a constructed multi-enzyme cascade. nih.gov This process involves a tryptophan 6-halogenase for site-specific bromination, followed by a series of monooxygenases that perform C-H activation and oxidation to build the final complex structure. nih.gov This demonstrates the potential for developing bio-inspired pathways that could functionalize the C-H bonds of the this compound ring, leaving the bromine atom available for subsequent catalytic coupling reactions. Such a chemoenzymatic strategy would be a powerful tool for creating novel and complex molecular scaffolds.
The table below outlines potential bio-inspired transformations and the enzymatic systems that could be explored for modifying this compound.
| Transformation | Enzyme/System | Potential Outcome | Key Considerations | Reference |
| Regioselective Hydroxylation | Monooxygenases (Burkholderia sp.) | Hydroxylated 2,3-dimethoxypyridine derivative | Substrate specificity; potential inhibition by methoxy groups | nih.gov |
| C-H Activation/Oxidation | Flavin-containing Monooxygenases (FMO) | Introduction of carbonyl or hydroxyl groups | Regioselectivity on the pyridine ring | nih.gov |
| Chemoenzymatic Dearomatization | Imine Reductase Cascades | Chiral substituted piperidines | Requires initial chemical activation/reduction of the pyridine ring | nih.gov |
This table is interactive. Click on the headers to sort the data.
The exploration of these biocatalytic and bio-inspired methods represents a frontier in the synthetic application of this compound derivatives, promising access to novel compounds through sustainable and highly selective processes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-Bromo-2,3-dimethoxypyridine with high purity?
- Methodology :
- Nucleophilic substitution : React 2,3-dimethoxypyridine with brominating agents like NBS (N-bromosuccinimide) under controlled conditions. Use polar solvents (e.g., DMF) and temperatures between 60–80°C to minimize side reactions .
- Cross-coupling : Utilize nickel- or palladium-catalyzed coupling reactions with bromine precursors. For example, Suzuki-Miyaura coupling with aryl boronic acids under inert atmospheres .
Q. Which analytical techniques are critical for characterizing this compound?
- Key Methods :
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., methoxy and bromine positions). Compare with analogs like 2-Bromo-6-methoxypyridine (δ 3.95 ppm for OCH in H NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHBrNO, MW 218.05) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% for research-grade material) .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges in cross-coupling reactions involving this compound?
- Strategies :
- Directing Group Effects : Methoxy groups at positions 2 and 3 may sterically hinder coupling at adjacent sites. Use bulky ligands (e.g., XPhos with Pd catalysts) to enhance selectivity for bromine displacement .
- Computational Modeling : DFT calculations to predict electron density distribution and reactive sites. Compare with analogs like 6-Bromo-2-methylpyridine, where bromine activation is influenced by methyl groups .
- Case Study : In Suzuki couplings, this compound showed lower reactivity at the bromine site compared to 5-Bromo-2-methoxypyridine due to steric effects from adjacent methoxy groups .
Q. What experimental designs resolve contradictions in reported bromine displacement reactivity?
- Approach :
- Controlled Kinetic Studies : Vary reaction parameters (temperature, solvent polarity) to isolate competing pathways. For example, compare SNAr (nucleophilic aromatic substitution) vs. radical mechanisms in bromine displacement .
- Isotopic Labeling : Use O-labeled methoxy groups to track oxygen participation in transition states during substitution reactions .
- Example : Conflicting data on bromine lability in this compound vs. 6-Bromo-2-methylpyridine were resolved by identifying solvent-dependent stabilization of intermediates .
Q. How does the electronic environment of this compound influence its stability under acidic/basic conditions?
- Methodology :
- pH Stability Assays : Monitor degradation via HPLC under varying pH (1–14). Methoxy groups enhance stability in acidic conditions (pH 2–6) but promote hydrolysis under strong bases (pH >10) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition observed >200°C, consistent with dimethoxy-pyridine derivatives .
Data-Driven Research Questions
Q. What computational tools predict the reactivity of this compound in catalytic cycles?
- Tools :
- Molecular Dynamics (MD) Simulations : Model interactions with transition metals (e.g., Pd or Ni) to optimize catalytic systems .
- Hammett Constants : Use σ values for methoxy (-0.27) and bromine (+0.23) substituents to predict electronic effects on reaction rates .
Q. How can researchers validate synthetic intermediates when analytical data is scarce?
- Validation Protocol :
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 2-Bromo-6-ethoxypyridine, CAS 4645-11-8) for NMR and MS benchmarks .
- X-ray Crystallography : Resolve ambiguous structures; e.g., 6-Bromo-2,3-dimethylpyridine (AldrichCPR) confirmed planar pyridine ring geometry .
Application-Focused Questions
Q. What role does this compound play in pharmaceutical intermediate synthesis?
- Case Study :
- Anticancer Agents : Serve as a precursor for kinase inhibitors via Suzuki coupling with heteroaryl boronic acids. Optimize yields (>70%) using Pd(OAc)/SPhos in THF at 80°C .
- Antimicrobials : Functionalize via Buchwald-Hartwig amination to introduce amino groups at position 6 .
Tables for Quick Reference
| Property | Value/Technique | Source |
|---|---|---|
| Molecular Weight | 218.05 g/mol | |
| Key NMR Shifts (H) | δ 3.89 (OCH), δ 8.21 (pyridine H) | |
| Thermal Decomposition | >200°C | |
| Preferred Purification | Column chromatography (Hexane:EtOAc) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
